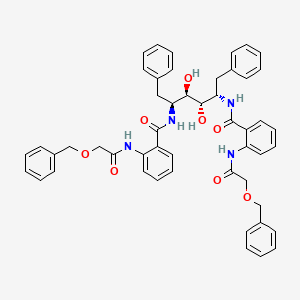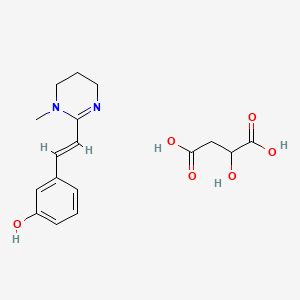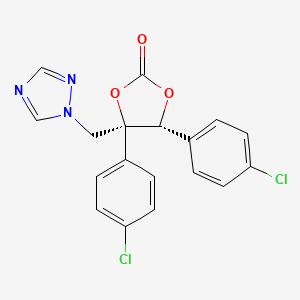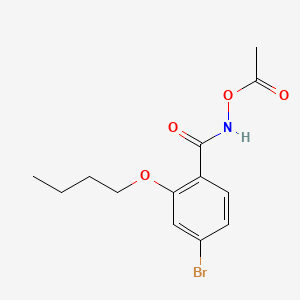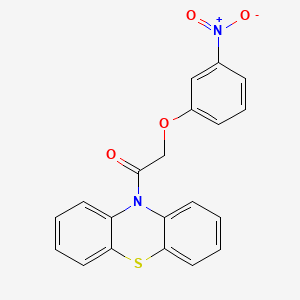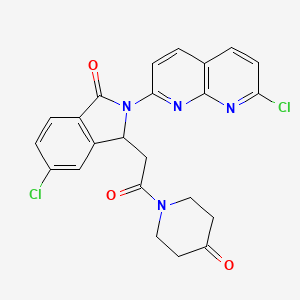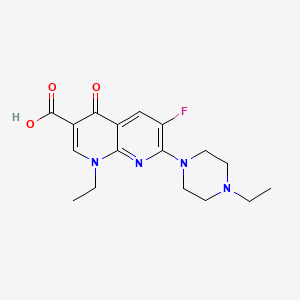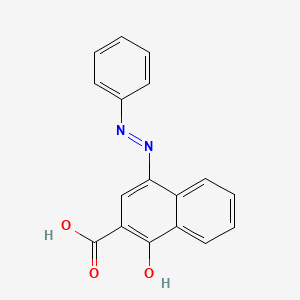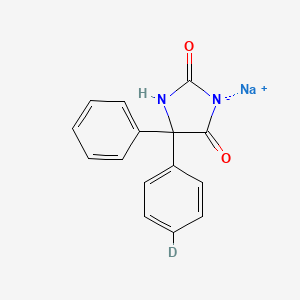
2,4-Imidazolidinedione, 5-phenyl-5-(phenyl-4-d)-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Imidazolidinedione, 5-phenyl-5-(phenyl-4-d)-, monosodium salt: is a chemical compound with the molecular formula C15H13N2NaO2 and a molecular weight of 276.27 g/mol . This compound is known for its unique structure, which includes an imidazolidinedione core substituted with phenyl groups and a monosodium salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 5-phenyl-5-(phenyl-4-d)-, monosodium salt typically involves the reaction of imidazolidinedione derivatives with phenyl-substituted reagents under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the monosodium salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may include multiple purification steps such as crystallization and filtration to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2,4-Imidazolidinedione, 5-phenyl-5-(phenyl-4-d)-, monosodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The phenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include and .
Reducing Agents: Reducing agents such as and are often used.
Substitution Reagents: Substitution reactions may involve halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazolidinedione derivatives , while reduction may produce reduced phenyl-substituted imidazolidinediones .
Scientific Research Applications
2,4-Imidazolidinedione, 5-phenyl-5-(phenyl-4-d)-, monosodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a in the synthesis of more complex molecules.
Biology: The compound is studied for its potential and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential .
Industry: It is used in the production of specialty chemicals and pharmaceutical intermediates .
Mechanism of Action
The mechanism of action of 2,4-Imidazolidinedione, 5-phenyl-5-(phenyl-4-d)-, monosodium salt involves its interaction with specific molecular targets and pathways . The compound may act by binding to enzymes or receptors , thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Imidazolidinedione, 5-phenyl-5-(phenyl-4-d)-: This compound is similar but lacks the monosodium salt.
2,4-Imidazolidinedione, 5-methyl-5-(phenyl-4-d)-: This variant has a methyl group instead of a phenyl group.
2,4-Imidazolidinedione, 5-ethyl-5-(phenyl-4-d)-: This compound features an ethyl group in place of the phenyl group.
Uniqueness
The uniqueness of 2,4-Imidazolidinedione, 5-phenyl-5-(phenyl-4-d)-, monosodium salt lies in its specific substitution pattern and the presence of the monosodium salt , which can influence its solubility , reactivity , and biological activity .
Properties
CAS No. |
77737-07-6 |
|---|---|
Molecular Formula |
C15H11N2NaO2 |
Molecular Weight |
275.26 g/mol |
IUPAC Name |
sodium;5-(4-deuteriophenyl)-5-phenylimidazolidin-3-ide-2,4-dione |
InChI |
InChI=1S/C15H12N2O2.Na/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,(H2,16,17,18,19);/q;+1/p-1/i1D; |
InChI Key |
FJPYVLNWWICYDW-RWQOXAPSSA-M |
Isomeric SMILES |
[2H]C1=CC=C(C=C1)C2(C(=O)[N-]C(=O)N2)C3=CC=CC=C3.[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)[N-]C(=O)N2)C3=CC=CC=C3.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


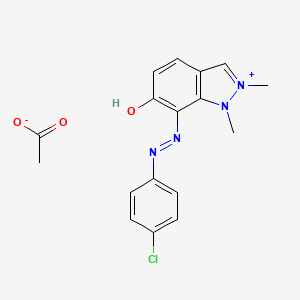
![Methyl 8-ethyl-5,6,7,8-tetrahydro-2-(methylthio)-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B12696001.png)

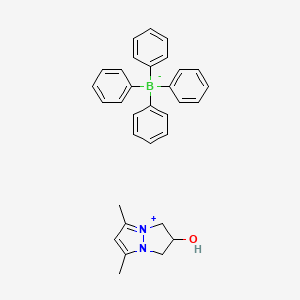
![2-amino-5-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylamino]pentanoic acid](/img/structure/B12696018.png)
